molecular formula C9H13NO4 B169233 Methyl 1-acetyl-4-oxopiperidine-3-carboxylate CAS No. 17038-83-4

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Cat. No.: B169233
CAS No.: 17038-83-4
M. Wt: 199.2 g/mol
InChI Key: SIAOHJSZJXTQGK-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate is a high-purity chemical compound designed for use as a critical building block in organic synthesis and pharmaceutical development. As a piperidine derivative, it features a keto ester functional group and an acetyl-protected nitrogen, making it a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry. Piperidine scaffolds are fundamental structures in drug discovery, and this compound is intended for analytical method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of API development . It can serve as a reference standard to ensure traceability and compliance with internal quality specifications. The compound is offered with comprehensive analytical data (including 1 H NMR, 13 C NMR, and Mass Spectrometry) to confirm its identity and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOHJSZJXTQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556489
Record name Methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17038-83-4
Record name Methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of Methyl 4-Oxo-3-piperidinecarboxylate

The primary synthesis method involves the acetylation of methyl 4-oxo-3-piperidinecarboxylate hydrochloride using acetic anhydride in dichloromethane (DCM) under mild conditions.

Reaction Scheme:

Methyl 4-oxo-3-piperidinecarboxylate hydrochloride+Acetic anhydrideEt3N, DCMMethyl 1-acetyl-4-oxopiperidine-3-carboxylate\text{Methyl 4-oxo-3-piperidinecarboxylate hydrochloride} + \text{Acetic anhydride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Experimental Procedure:

  • Substrate Preparation: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride (10 g, 51.65 mmol) is dissolved in DCM (130 mL).

  • Base Addition: Triethylamine (7.20 mL, 51.65 mmol) is added to neutralize the hydrochloride salt.

  • Acetylation: Acetic anhydride (4.87 mL, 51.65 mmol) is introduced, and the mixture is stirred at 20°C for 2 hours.

  • Workup: The organic phase is washed with water, dried over MgSO4_4, filtered, and concentrated under reduced pressure.

  • Yield: 6.10 g (59.3%) of the title compound is obtained as a crude product, used directly in subsequent reactions.

Key Parameters:

  • Solvent: Dichloromethane facilitates solubility and reaction homogeneity.

  • Base: Triethylamine ensures deprotonation of the piperidine nitrogen, enabling nucleophilic attack on acetic anhydride.

  • Stoichiometry: Equimolar amounts of substrate, base, and acetylating agent prevent side reactions.

Optimization and Mechanistic Analysis

Role of Reaction Conditions

The choice of solvent, temperature, and base significantly impacts reaction efficiency:

ParameterOptimal ConditionEffect on Yield
Solvent DichloromethaneHigh solubility
Temperature 20°CMinimizes degradation
Reaction Time 2 hoursCompletes acetylation

Mechanistic Insights:

  • The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

  • Triethylamine scavenges HCl generated during the reaction, shifting equilibrium toward product formation.

Comparative Analysis with Analogous Piperidine Derivatives

While this compound is synthesized via direct acetylation, related compounds employ divergent strategies:

  • Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride: Synthesized using formamidine acetate and sodium methoxide in methanol under reflux. Yields for such cyclization reactions range from 55% to 61%, highlighting the sensitivity of piperidine derivatives to substituents and reaction conditions.

  • Spiropyrrolidine Derivatives: Utilize Knoevenagel adducts and multicomponent reactions, emphasizing the versatility of 4-oxopiperidine scaffolds in heterocyclic chemistry.

Analytical Characterization

Purity and Applications

  • Purity: The crude product is sufficiently pure for subsequent synthetic steps, avoiding resource-intensive chromatography.

  • Pharmaceutical Relevance: Piperidine derivatives are pivotal in designing kinase inhibitors and neuromodulators, though specific applications of this compound require further exploration.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 183.19 g/mol

The compound is characterized by a piperidine ring, an acetyl group, and a carboxylate moiety, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry
Methyl 1-acetyl-4-oxopiperidine-3-carboxylate has been investigated for its potential therapeutic properties:

  • Histone Deacetylase Inhibition : The compound shows promise as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibiting HDACs can lead to the reactivation of silenced genes, making it relevant for cancer therapy .
  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic pathways .

2. Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

  • Oxidation : It can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction : Reduction reactions can convert the ketone group to an alcohol.
  • Nucleophilic Substitution : The acetyl or ester groups can participate in substitution reactions with nucleophiles .

3. Industrial Applications
In the chemical industry, this compound is used in the production of various chemical intermediates and fine chemicals. Its versatility allows it to be utilized in creating compounds for pharmaceuticals and agrochemicals .

The biological activities of this compound can be attributed to its structural features:

  • Interaction with Biological Targets : The acetyl and ester groups can undergo hydrolysis, releasing active intermediates that interact with biological targets, potentially leading to apoptosis in cancer cells .

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of piperidine derivatives found that this compound exhibited significant growth inhibitory potency against various cancer cell lines. In vitro assays demonstrated that it effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives revealed that this compound showed moderate activity against several bacterial strains. The study highlighted the importance of structural modifications for enhancing antimicrobial efficacy .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
HDAC InhibitionReactivation of silenced genes
Antimicrobial ActivityDisruption of bacterial membranes
NeuroprotectionModulation of neurotransmitter systems

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares Methyl 1-acetyl-4-oxopiperidine-3-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences
Compound Name Substituents (Position) Molecular Formula Key Features Reference
This compound 1-acetyl, 3-methyl ester, 4-ketone C9H13NO5* Acetyl group enhances electrophilicity N/A
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 1-benzyl, 3-methyl ester, 4-ketone C14H18ClNO3 Benzyl increases lipophilicity; HCl salt
Ethyl 4-oxo-1-piperidinecarboxylate 1-ethyl ester, 4-ketone C8H13NO3 Ethyl ester alters solubility
Methyl 1-methyl-4-oxopiperidine-3-carboxylate 1-methyl, 3-methyl ester, 4-ketone C8H13NO3 Methyl group reduces steric hindrance
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate 1-methoxy, 3-methyl ester, 4-ketone C8H13NO4 Methoxy group impacts electronic effects
Key Observations:
  • Acetyl vs. Benzyl (1-position) : The acetyl group in the target compound is smaller and electron-withdrawing compared to the benzyl group in . This difference may reduce lipophilicity but enhance reactivity in nucleophilic reactions.
  • Methyl vs. Ethyl Ester (3-position) : Ethyl esters (e.g., ) typically exhibit lower solubility in water compared to methyl esters, which could influence bioavailability.
  • Acetyl vs.

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Boiling Point (°C) Hygroscopicity Reference
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride ~185 (decomp.) N/A Hygroscopic
Ethyl 4-oxo-1-piperidinecarboxylate N/A N/A N/A
Methyl 1-methyl-4-oxopiperidine-3-carboxylate N/A N/A N/A
Methyl 1-methoxy-4-oxopiperidine-3-carboxylate N/A N/A N/A
Key Observations:
  • Thermal Stability : The hydrochloride salt in decomposes at ~185°C, suggesting that salt forms may stabilize the compound but lower decomposition temperatures compared to neutral analogs.

Biological Activity

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (MAOPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis. This article explores the biological activity of MAOPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MAOPC is a piperidine derivative characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 183.19 g/mol
  • Chemical Structure :
CH3C O NC4H7COOCH3\text{CH}_3\text{C O N}\text{C}_4\text{H}_7\text{COOCH}_3

Mechanisms of Biological Activity

The biological activity of MAOPC can be attributed to its structural features that allow it to interact with various biological targets:

  • Histone Deacetylase Inhibition : MAOPC has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, making this mechanism particularly relevant in cancer therapy .
  • Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Neuroprotective Effects : Research indicates that certain piperidine derivatives can have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Research Findings and Case Studies

Several studies have investigated the biological activities of MAOPC and related compounds:

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
HDAC InhibitionReactivation of silenced genes
AntimicrobialDisruption of bacterial membranes
NeuroprotectionModulation of neurotransmitter systems

Case Study 1: HDAC Inhibition

In a study focused on the synthesis and evaluation of various piperidine derivatives, MAOPC was identified as a potent HDAC inhibitor with significant growth inhibitory potency against cancer cell lines. The study utilized in vitro assays to demonstrate that MAOPC effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties of piperidine derivatives found that MAOPC exhibited moderate activity against several bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, indicating that further optimization could yield more potent derivatives .

Q & A

Basic Research Questions

Q. How can the structural conformation of methyl 1-acetyl-4-oxopiperidine-3-carboxylate be accurately characterized?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with refinement via the SHELX suite (e.g., SHELXL for small-molecule refinement). Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonding, π-stacking) and packing patterns . For solution-phase analysis, employ NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

Q. What are the optimal synthetic routes for this compound?

  • Methodological Answer : Adapt multi-step protocols from analogous piperidine derivatives, such as condensation of acetylating agents (e.g., acetyl chloride) with a preformed 4-oxopiperidine-3-carboxylate intermediate. Monitor reaction progress via TLC/HPLC and optimize parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield .

Q. What safety protocols are critical during handling of this compound?

  • Methodological Answer : Follow OSHA/GHS guidelines: use PPE (nitrile gloves, face shields), conduct reactions in fume hoods, and implement spill containment measures. For accidental exposure, rinse eyes/skin with water for ≥15 minutes and consult medical professionals .

Q. Which analytical techniques validate purity and stability under varying conditions?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to assess purity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., substituent addition at the 4-oxo vs. acetyl group) to validate computational models .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validate NMR/IR data with SCXRD-derived bond lengths and angles. Use Mercury’s packing similarity tool to assess whether crystal packing forces distort solution-phase conformations .

Q. What challenges arise in refining crystal structures with twinned or low-resolution data?

  • Methodological Answer : Apply SHELXL’s TWIN/BASF commands for twinned data. For low-resolution datasets, use restraints (e.g., DFIX for bond lengths) and validate refinement with R-factor/R-free convergence metrics .

Q. How can the pharmacological potential of this compound be evaluated in vitro?

  • Methodological Answer : Screen for bioactivity (e.g., enzyme inhibition, cytotoxicity) using assays targeting dihydropyridine-like calcium channels. Compare IC₅₀ values with structurally related derivatives to establish structure-activity relationships (SARs) .

Q. What ethical and compliance considerations apply to data sharing and publication?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Declare conflicts of interest, retain raw data for ≥5 years, and avoid redundant publication per ethical guidelines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-acetyl-4-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

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